molecular formula C₁₁H₂₀O₆ B1140811 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside CAS No. 34698-22-1

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside

Cat. No. B1140811
CAS RN: 34698-22-1
M. Wt: 248.27
InChI Key:
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Description

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is a compound extensively employed in the biomedical industry due to its distinct molecular structure . It is esteemed for its diverse applications and assumes a pivotal role in drug and disease-related research endeavors .


Synthesis Analysis

The synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose involves the reaction of galactopyranosides with 2,2-dimethoxypropane, leading to various isopropylidene acetals, among which the 3,4-O-isopropylidene derivatives can be obtained with high yield.


Molecular Structure Analysis

The molecular formula of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is C11H20O6 . The IUPAC name is [(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.28 . It is a liquid form with a refractive index of n20/D 1.466 (lit.) and a density of 1.143 g/mL at 25 °C (lit.) .

Scientific Research Applications

Biomedical Industry

This compound is extensively employed in the biomedical industry . It assumes a pivotal role in drug and disease-related research endeavors .

Glycosylation Studies

The compound plays a significant role in unraveling the intricacies of glycosylation . Glycosylation is a critical biological process where sugars are attached to proteins and lipids, affecting their structure and function.

Carbohydrate Chemistry

It is used in the enigmatic realm of carbohydrate chemistry . Carbohydrates play a crucial role in various biological processes, including cell-cell recognition and immune response.

Glycoconjugate Synthesis

The compound is involved in the intricate process of glycoconjugate synthesis . Glycoconjugates are molecules that result from the covalent attachment of a carbohydrate to another functional group or molecule.

Cancer Research

Within the realm of biomedicine, its applications extend to encompass cancer research . It can be used in the development of new therapeutic strategies and understanding the disease progression.

Viral Infections

The compound is also used in research related to viral infections . It can help in understanding the virus’s life cycle and developing antiviral drugs.

Metabolic Anomalies

It is used in the study of metabolic anomalies . Understanding these anomalies can lead to the development of treatments for various metabolic disorders.

Proteomics Research

The compound is used in proteomics research . It can help in understanding protein structure and function, and in the development of new therapeutic strategies.

properties

IUPAC Name

[(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-11(2)16-7-6(5-12)15-10(14-4)9(13-3)8(7)17-11/h6-10,12H,5H2,1-4H3/t6-,7+,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBZJCMJEKADSW-KBDSZGMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)OC)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside

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